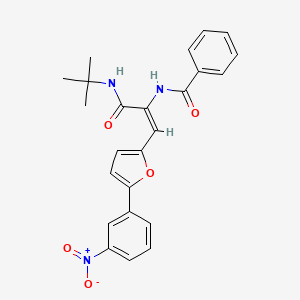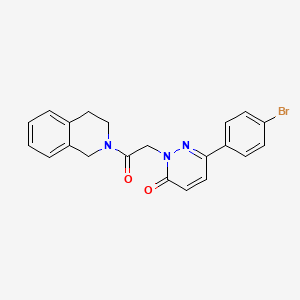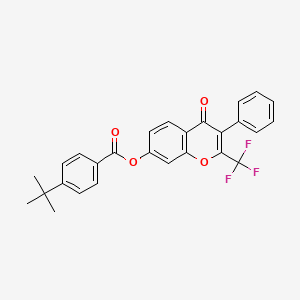
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-nitrobenzaldehyde with furfural in the presence of a base to form a nitrophenyl-furyl intermediate. This intermediate is then reacted with tert-butyl isocyanate to introduce the tert-butylamino carbonyl group. Finally, the resulting compound is coupled with benzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of each step in the synthesis.
化学反応の分析
Types of Reactions
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Amino derivatives: Reduction of the nitro group.
Halogenated derivatives: Substitution reactions on the aromatic rings.
科学的研究の応用
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(1-((Tert-butylamino)carbonyl)-2-(5-(4-nitrophenyl)-2-furyl)vinyl)benzamide: Similar structure with a different position of the nitro group.
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-thienyl)vinyl)benzamide: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness
N-(1-((Tert-butylamino)carbonyl)-2-(5-(3-nitrophenyl)-2-furyl)vinyl)benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
特性
分子式 |
C24H23N3O5 |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
N-[(E)-3-(tert-butylamino)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C24H23N3O5/c1-24(2,3)26-23(29)20(25-22(28)16-8-5-4-6-9-16)15-19-12-13-21(32-19)17-10-7-11-18(14-17)27(30)31/h4-15H,1-3H3,(H,25,28)(H,26,29)/b20-15+ |
InChIキー |
KDJQICWLBJZQSU-HMMYKYKNSA-N |
異性体SMILES |
CC(C)(C)NC(=O)/C(=C\C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3 |
正規SMILES |
CC(C)(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2-chlorobenzyl)oxy]-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11148670.png)
![2-(2-chloro-6-fluorophenyl)-N-[2-(4-pyridyl)ethyl]acetamide](/img/structure/B11148677.png)
![N-(3-methylbutyl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11148679.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11148680.png)
![methyl 2-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11148681.png)

![5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-(4-methylpiperidino)-1,3-thiazol-4-one](/img/structure/B11148704.png)
![1-(phenylsulfonyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxamide](/img/structure/B11148709.png)
![ethyl 2-({[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B11148721.png)
![3-hydroxy-1-(3-methoxypropyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148728.png)
![N-(3-(3,4-dimethoxyphenyl)-3-{[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}propanoyl)glycine](/img/structure/B11148732.png)

![Ethyl 4-{[1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B11148746.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11148761.png)
